molecular formula C13H12N2O2 B175489 4-amino-N-(4-hydroxyphenyl)benzamide CAS No. 13160-60-6

4-amino-N-(4-hydroxyphenyl)benzamide

Cat. No.: B175489
CAS No.: 13160-60-6
M. Wt: 228.25 g/mol
InChI Key: XGFGZUUXMPLFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group and a hydroxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually refluxed for a specific period, followed by purification steps to isolate the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yields and reduce costs. This often involves the use of safer solvents and reagents, as well as more efficient purification techniques. The industrial synthesis of this compound may also involve catalytic methods to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzamide: Lacks the hydroxyphenyl group, which may affect its reactivity and biological activity.

    4-hydroxybenzamide: Lacks the amino group, which may influence its chemical properties and applications.

    N-(4-hydroxyphenyl)benzamide:

Uniqueness

4-amino-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Amino-N-(4-hydroxyphenyl)benzamide, also known by its chemical structure and CAS number 13160-60-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 13160-60-6

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets.

Target Enzymes and Receptors

  • Xanthine Oxidase Inhibition : Similar compounds have shown significant inhibition of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced production of uric acid and may have implications for conditions like gout.
  • Cytokine Modulation : Research indicates that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential anti-inflammatory properties .

Cellular Effects

Studies have demonstrated that this compound can influence cellular functions, including:

  • Gene Expression : The compound may modulate gene expression related to inflammatory responses.
  • Cell Signaling Pathways : It has been shown to affect pathways like STAT3 and NF-κB, which are crucial in inflammatory signaling .

In Vitro Studies

  • Anti-inflammatory Activity : In vitro tests revealed that derivatives containing the this compound moiety significantly inhibited the mRNA expression of IL-1β and IL-6 in human cell lines exposed to lipopolysaccharides (LPS), a common inflammatory stimulus .
  • Cell Viability : The cytotoxicity assays indicated that these compounds did not exhibit significant toxicity at effective concentrations, highlighting their potential therapeutic window .

In Vivo Studies

  • LPS-Induced Inflammation Model : In vivo experiments using mouse models demonstrated that administration of compounds derived from this compound resulted in decreased levels of ALT and AST, markers for liver damage, indicating a protective effect against LPS-induced liver injury .
  • Histological Analysis : Histological examinations showed reduced macrophage infiltration in liver tissues treated with these compounds compared to controls, further supporting their anti-inflammatory potential .

Table of Biological Activities

Activity TypeObserved EffectReference
Xanthine Oxidase InhibitionSignificant reduction in enzyme activity
Cytokine InhibitionDecreased IL-1β and IL-6 mRNA expression
Liver ProtectionReduced ALT/AST levels in LPS model
Cell ViabilityNo significant cytotoxicity at effective doses

Properties

IUPAC Name

4-amino-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFGZUUXMPLFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391375
Record name 4-amino-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13160-60-6
Record name 4-Amino-N-(4-hydroxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13160-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(4-hydroxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(4-hydroxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-(4-hydroxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-(4-hydroxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(4-hydroxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-(4-hydroxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.